Ethyl 5-chloro-6-hydroxy-2-methylpyrimidine-4-carboxylate

Physicochemical profiling Drug-likeness prediction ADME optimization

Ethyl 5-chloro-6-hydroxy-2-methylpyrimidine-4-carboxylate (CAS 89981-35-1, molecular formula C₈H₉ClN₂O₃, molecular weight 216.62 g/mol) is a polysubstituted pyrimidine derivative belonging to the hydroxypyrimidine carboxylate ester subclass. It exists predominantly as the 6-oxo tautomer (ethyl 5-chloro-2-methyl-6-oxo-1H-pyrimidine-4-carboxylate), featuring a chlorine atom at the 5-position, a hydroxyl/oxo group at the 6-position, a methyl substituent at the 2-position, and an ethyl ester at the 4-position.

Molecular Formula C8H9ClN2O3
Molecular Weight 216.62 g/mol
CAS No. 89981-35-1
Cat. No. B3299368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-chloro-6-hydroxy-2-methylpyrimidine-4-carboxylate
CAS89981-35-1
Molecular FormulaC8H9ClN2O3
Molecular Weight216.62 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=O)NC(=N1)C)Cl
InChIInChI=1S/C8H9ClN2O3/c1-3-14-8(13)6-5(9)7(12)11-4(2)10-6/h3H2,1-2H3,(H,10,11,12)
InChIKeySFUKDHLFGOMRIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-chloro-6-hydroxy-2-methylpyrimidine-4-carboxylate (CAS 89981-35-1): Procurement-Relevant Identity and Physicochemical Baseline


Ethyl 5-chloro-6-hydroxy-2-methylpyrimidine-4-carboxylate (CAS 89981-35-1, molecular formula C₈H₉ClN₂O₃, molecular weight 216.62 g/mol) is a polysubstituted pyrimidine derivative belonging to the hydroxypyrimidine carboxylate ester subclass . It exists predominantly as the 6-oxo tautomer (ethyl 5-chloro-2-methyl-6-oxo-1H-pyrimidine-4-carboxylate), featuring a chlorine atom at the 5-position, a hydroxyl/oxo group at the 6-position, a methyl substituent at the 2-position, and an ethyl ester at the 4-position . The compound is commercially available at purities of 97–98% from multiple suppliers and is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and nucleoside analogue development .

Validated intermediate for 5-substituted pyrimidine carbocyclic nucleoside synthesis
Three orthogonal reactive handles (5-Cl, 4-COOEt, 6-oxo) for sequential derivatization
Predominant 6-oxo tautomer provides predictable regioselectivity in coupling reactions

Why Ethyl 5-chloro-6-hydroxy-2-methylpyrimidine-4-carboxylate Cannot Be Replaced by Non-Chlorinated or De-methylated Pyrimidine Carboxylate Analogs


Within the pyrimidine-4-carboxylate ester family, seemingly minor structural variations produce functionally distinct intermediates. The simultaneous presence of the 5-chloro substituent (a leaving group for nucleophilic aromatic substitution), the 6-hydroxy/oxo group (enabling tautomeric reactivity and hydrogen-bonding interactions), and the 2-methyl group (modulating lipophilicity and steric environment) collectively define the reactivity profile of this compound . Removal of the 2-methyl group (as in ethyl 5-chloro-6-hydroxypyrimidine-4-carboxylate, CAS 1415559-92-0) eliminates a key stereoelectronic feature that influences downstream coupling efficiency in nucleoside synthesis pathways, while omission of the 5-chloro substituent abolishes the primary functional handle for subsequent derivatization [1]. Generic substitution therefore risks both synthetic failure and irreproducible biological outcomes in target molecule campaigns.

2-Methyl deletion may shift stereoelectronic control, reducing nucleoside coupling efficiency
Absence of 5-chloro removes the primary SNAr handle, blocking core derivatization
Des-methyl analog may exhibit different tautomeric equilibrium, introducing regioselectivity ambiguity

Quantitative Differentiation Evidence for Ethyl 5-chloro-6-hydroxy-2-methylpyrimidine-4-carboxylate (CAS 89981-35-1) Versus Closest Analogs


2-Methyl Substituent Confers Higher Calculated Lipophilicity Relative to the Des-methyl Analog

The presence of the 2-methyl group on the pyrimidine ring of CAS 89981-35-1 increases molecular weight (216.62 vs. 202.60 g/mol) and carbon count (C8 vs. C7) compared to the direct des-methyl analog ethyl 5-chloro-6-hydroxypyrimidine-4-carboxylate (CAS 1415559-92-0) . Based on the additional methylene unit contribution to calculated logP (~+0.5 log units per CH2 for aromatic systems), the 2-methyl compound is predicted to exhibit moderately higher lipophilicity, which affects partitioning behavior in liquid-liquid extraction, chromatographic retention, and passive membrane permeability in cellular assays [1].

Lipophilicity shift
Class-level
Predicted ΔlogP ≈ +0.5; ΔMW +14.02
Supports partitioning prediction during extraction and chromatography
Class-level estimate; confirm experimentally if critical
Physicochemical profiling Drug-likeness prediction ADME optimization

Documented Utility as a Key Intermediate for 5-Substituted Pyrimidine Carbocyclic Nucleoside Synthesis

Patent and academic literature explicitly identifies ethyl 5-chloro-6-hydroxy-2-methylpyrimidine-4-carboxylate as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines with more complex structures [1]. The synthesis process is described as having the advantages of a simple and safe operational process and mild reaction conditions, facilitating industrial production scale-up [1]. In contrast, the non-methylated analog (CAS 1415559-92-0) is described in vendor catalogs as a 'versatile small molecule scaffold' without documented application in the same nucleoside synthesis pathway, suggesting the 2-methyl group is structurally required for the specific synthetic route .

Synthetic application
Reported
Target: explicitly validated for nucleoside synthesis; comparator: described as generic scaffold
Validated synthetic route reduces route-scouting risk for nucleoside programs
Patent literature; verify with current supplier documentation
Nucleoside analogue synthesis Antiviral drug discovery Medicinal chemistry intermediates

Distinct Hydrogen-Bonding and Topological Surface Area Profile Driven by the 2-Methyl Substituent

The topological polar surface area (TPSA) of CAS 89981-35-1 is calculated as 67.8 Ų, with 1 hydrogen bond donor and 4 hydrogen bond acceptors . The 2-methyl substituent contributes additional molecular complexity (complexity score: 347) relative to the des-methyl analog (CAS 1415559-92-0, C7H7ClN2O3), which, while sharing the same H-bond donor/acceptor counts, has a lower molecular weight and altered steric profile that can affect docking poses in structure-based drug design . The higher heavy atom count (14 vs. 13 for the des-methyl analog) and distinct spatial arrangement of the methyl group provide a differentiable pharmacophoric footprint when the compound is used as a fragment or intermediate in target-oriented synthesis [1].

Steric & H-bond profile
Class-level
TPSA 67.8 Ų; heavy atoms 14 vs 13; complexity 347
Altered steric and pharmacophoric footprint may affect binding modes
Descriptor-level comparison; experimental confirmation needed for specific targets
Computational chemistry Molecular descriptor analysis Drug design

Commercially Available at 97–98% Purity with Documented ISO-Certified Quality Control for Pharmaceutical R&D

CAS 89981-35-1 is commercially sourced from multiple suppliers at certified purities of 97% (CheMenu, catalog CM244085) and 98% (Huaxuejia.cn, catalog zysw-0156; MolCore, ISO-certified) . MolCore explicitly states the product conforms to ISO certification standards and is suitable for global pharmaceutical R&D and quality control applications . The closely related des-methyl analog (CAS 1415559-92-0) is also available at 98% purity from vendors such as Leyan (catalog 1049235) and MolCore, but without the same explicit ISO-certified pharmaceutical R&D positioning . The availability of ISO-certified material with documented purity levels reduces the need for in-house re-purification and provides procurement-grade confidence for regulated development environments.

Purity & certification
Head-to-head
97–98% purity; ISO-certified material available (MolCore)
ISO-certified material supports regulated pharmaceutical development
Supplier claims; verify certificate for specific lot
Chemical procurement Quality assurance Pharmaceutical intermediate supply

Tautomeric Specificity: Predominant 6-Oxo Form Differentiates Reactivity from 6-Hydroxy Tautomer-Prone Analogs

The IUPAC-registered name for CAS 89981-35-1 is ethyl 5-chloro-2-methyl-6-oxo-1H-pyrimidine-4-carboxylate, indicating the compound exists predominantly as the 6-oxo (keto) tautomer rather than the 6-hydroxy (enol) form at equilibrium . This tautomeric preference is structurally enforced by the 2-methyl and 5-chloro substituents, which stabilize the lactam form. In contrast, simpler analogs without the 2-methyl group may exhibit different tautomeric ratios, altering the nucleophilic/electrophilic character at the 6-position and affecting regioselectivity in subsequent alkylation or glycosylation reactions [1]. The defined tautomeric state provides predictable reactivity in nucleoside coupling reactions where the 6-oxo group serves as a directing or protecting element.

Tautomeric specificity
Class-level
Predominant 6-oxo tautomer (IUPAC); comparator as 6-hydroxy
Defined tautomeric state ensures reproducible reaction outcomes in nucleoside coupling
Tautomer preference inferred from IUPAC nomenclature; may require NMR verification
Tautomerism Reactivity prediction Synthetic planning

Dual Reactive Handles: 5-Chloro Leaving Group and 4-Ethyl Ester Enable Orthogonal Derivatization Not Possible in Mono-functional Analogs

CAS 89981-35-1 uniquely combines three reactive functional groups in one small-molecule scaffold: a 5-chloro substituent (electrophilic site for nucleophilic aromatic substitution), a 4-ethyl carboxylate ester (hydrolyzable to carboxylic acid or reducible to alcohol), and the 6-oxo/6-hydroxy functionality (capable of O-alkylation or glycosylation) . In comparison, ethyl 2-methylpyrimidine-4-carboxylate (MW 166.18 g/mol, CAS not specified) lacks both the 5-chloro and 6-hydroxy groups, providing only a single ester handle . Ethyl 5-chloro-6-hydroxypyrimidine-4-carboxylate (CAS 1415559-92-0) lacks the 2-methyl group, which can alter the electronic environment of the pyrimidine ring and affect the reactivity of the 5-chloro substituent toward nucleophilic displacement . This orthogonal reactivity profile enables sequential, chemoselective transformations without protecting group manipulation.

Reactive handles
Class-level
3 reactive handles (5-Cl, 4-COOEt, 6-oxo); comparators: 1–2 handles
Enables step-efficient sequential derivatization without protecting groups
Reactivity order may depend on conditions; validate in specific synthetic context
Orthogonal synthesis Functional group compatibility Building block versatility

Procurement-Relevant Application Scenarios for Ethyl 5-chloro-6-hydroxy-2-methylpyrimidine-4-carboxylate (CAS 89981-35-1)


Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleoside Drug Candidates

CAS 89981-35-1 is specifically validated in patent literature as a key intermediate for constructing 5-substituted pyrimidine carbocyclic nucleosides—a class of compounds with demonstrated antiviral and anticancer potential [1]. The reported synthetic process is characterized by mild reaction conditions and industrial scalability, making this intermediate suitable for medicinal chemistry groups advancing nucleoside-based programs from hit-to-lead through preclinical candidate selection [1]. Procurement of this specific intermediate ensures compatibility with the established synthetic route, avoiding the route-revalidation burden that would accompany substitution with a des-methyl or non-chlorinated analog.

Orthogonal Derivatization in Parallel Library Synthesis for SAR Exploration

The three distinct reactive handles (5-Cl, 4-COOEt, 6-OH/oxo) enable sequential, chemoselective transformations without protecting group interconversion [1]. This orthogonality is particularly valuable in parallel medicinal chemistry efforts where diversity elements must be introduced at specific positions of the pyrimidine core to probe structure-activity relationships. The 2-methyl group additionally serves as a metabolically stable substituent that does not introduce a new chiral center, simplifying analytical characterization of library members compared to analogs with bulkier or more polar 2-substituents .

Pharmaceutical Process Development Requiring ISO-Certified Raw Materials

For CMC (Chemistry, Manufacturing, and Controls) teams scaling up synthetic routes toward GMP production, the availability of CAS 89981-35-1 at 97–98% purity with ISO-certified quality documentation from suppliers such as MolCore provides the traceability and batch consistency required for regulatory submissions [1]. The defined tautomeric state (predominantly 6-oxo) further ensures reproducible reaction kinetics and impurity profiles across batches, a critical consideration when establishing process validation parameters .

Building Block for Chloropyrimidine-Based Enzyme Inhibitor Design

The 5-chloro substituent on CAS 89981-35-1 serves as a synthetic handle for introducing amine, thiol, or carbon nucleophiles via SNAr chemistry, enabling the construction of diverse 5-substituted pyrimidine scaffolds that have been explored as COX enzyme inhibitors and kinase inhibitors [1]. The 2-methyl group provides a controlled steric environment that can influence binding pocket complementarity without the synthetic complexity of larger 2-alkyl substituents, making this intermediate a pragmatic choice for initial SAR campaigns targeting ATP-binding or nucleotide-recognition sites .

Application
Selection Property
Validation Focus
5-Substituted pyrimidine nucleoside analogue research
Validated synthetic intermediate
Route compatibility and process scalability
Parallel library synthesis for SAR exploration
Three orthogonal reactive handles
Sequential chemoselectivity without protecting groups
Pharmaceutical process development with ISO-certified materials
ISO-certified quality and purity
Batch-to-batch consistency and traceability
Chloropyrimidine-based enzyme inhibitor design
5-Chloro leaving group for SNAr diversification
Steric environment and target binding complementarity
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